![molecular formula C6H9NO2 B2437959 3-氮杂双环[3.1.0]己烷-2-羧酸 CAS No. 72029-78-8](/img/structure/B2437959.png)

3-氮杂双环[3.1.0]己烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

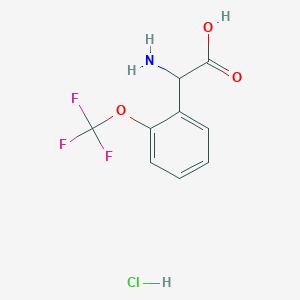

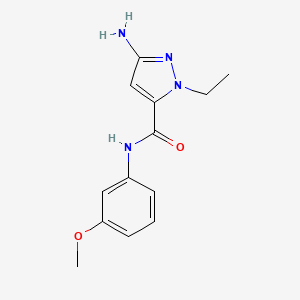

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is an organic compound with the empirical formula C6H9NO2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has been achieved through a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis

The molecular weight of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is 127.14 . The compound’s structure is characterized by a bicyclic system with a three-membered ring fused to a six-membered ring .Chemical Reactions Analysis

The major diastereoisomers of 3-Azabicyclo[3.1.0]hexane derivatives could be easily isolated by chromatography on silica gel . The reaction demonstrates the practicality of the rhodium-catalyzed cyclopropanation for the synthesis of these valuable pharmaceutical intermediates .科学研究应用

Drug Design

3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets and are actively used in drug design .

Synthesis of Biologically Active Compounds

The development of new rational approaches to the synthesis of biologically active compounds is one of the most important areas of modern organic chemistry. The 3-ABH fragment is often present in various natural and synthetic biologically active compounds .

Synthesis of Ergot Alkaloid Cycloclavine and Antibiotic Indolizomycin

Among natural 3-ABH derivatives, the ergot alkaloid cycloclavine and antibiotic indolizomycin can be noted .

Synthesis of Duocarmycin Group Compounds

Compounds of the duocarmycin group, including synthetic analogues (e.g., adozelesin), which exhibit high cytotoxicity and are promising antitumor agents, are also worth noting .

Synthesis of Trovafloxacin

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic .

Synthesis of 1-Aryl-Substituted 3-ABHs

Fairly simple in structure 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine. This group also includes the analgesic bicifadine, centanafadine used for the treatment of attention-deficit hyperactivity disorder (ADHD), and amitifadine (antidepressant) .

Synthesis of Protease Inhibitors

Protease inhibitors based on structurally related pseudopeptides show antiviral properties; examples are boceprevir (trade name Victrelis) and narlaprevir (trade name Arlansa), which are used in the anti-hepatitis C therapy, and nirmatrelvir (a component of Paxlovid approved by FDA in 2021 for the treatment of COVID-19 patients) .

Synthesis of Janus Kinase Inhibitor

Among the currently studied 3-ABH derivatives, we can also note a Janus kinase inhibitor (potential immunomodulator) .

安全和危害

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

作用机制

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the compound can be involved in cascade reactions, including the formation of 3-abh with rupture of aromaticity, followed by electrophilic vinylation of enol ether .

Biochemical Pathways

The compound is known to be involved in cascade reactions , but the specific pathways and their downstream effects require further investigation.

Pharmacokinetics

It’s reported that similar compounds show strong binding to plasma proteins (ppb, more than 97%) and high human intestinal absorption values (hia, 955–967%), while Caco-2 cell permeability ranged from 239 to 483 nm/s .

Result of Action

As the compound is part of a collection of unique chemicals provided to early discovery researchers , its specific effects at the molecular and cellular level are subjects of ongoing research.

属性

IUPAC Name |

3-azabicyclo[3.1.0]hexane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDOTWVUXVXVDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(NC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |

CAS RN |

22255-16-9 |

Source

|

| Record name | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-(methylthio)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)butanoic acid](/img/structure/B2437879.png)

![N-(benzo[d]thiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2437882.png)

![2-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2437885.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol](/img/structure/B2437888.png)

![2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol](/img/structure/B2437897.png)

![3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2437898.png)